Cas no 2090624-81-8 (1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- structure](https://www.kuujia.com/scimg/cas/2090624-81-8x500.png)
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-
-
- Inchi: 1S/C7H4FN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
- InChI Key: PJVYYAYCJBSKAM-UHFFFAOYSA-N
- SMILES: C12NN=CC1=C(C(O)=O)C=C(F)N=2
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331521-1.0g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
2090624-81-8 | 1.0g |
$0.0 | 2023-02-23 |
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- Related Literature
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-
Introduction to 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- (CAS No. 2090624-81-8)
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2090624-81-8, belongs to the pyrazolo[3,4-b]pyridine class, which is a fused bicyclic system consisting of a pyrazole ring linked to a pyridine ring. The presence of a fluoro substituent at the 6-position introduces unique electronic and steric properties, making it an attractive scaffold for drug discovery and development.
The fluoro group is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In the context of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-, the fluoro substituent likely enhances the compound's interaction with biological targets by influencing its lipophilicity and electronic distribution. This has led to extensive research into its derivatives as potential candidates for treating various diseases.
Recent studies have highlighted the therapeutic potential of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- and its analogs in several pharmacological contexts. One notable area of research is its application in oncology. The fused heterocyclic system of this compound has been shown to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Specifically, derivatives of this scaffold have demonstrated activity against tyrosine kinases, which are crucial in signal transduction pathways that drive tumor growth and metastasis.
Moreover, the carboxylic acid moiety at the 4-position provides a site for further functionalization, enabling the synthesis of a diverse library of derivatives. These modifications can be tailored to optimize binding interactions with specific biological targets. For instance, studies have explored the use of this compound as a precursor for developing small-molecule inhibitors targeting protein-protein interactions relevant to inflammatory diseases and immunomodulation.
The fluoro substituent at the 6-position not only enhances binding affinity but also contributes to metabolic stability. Fluorinated compounds often exhibit improved bioavailability due to their resistance to degradation by enzymes such as cytochrome P450 oxidases. This characteristic makes 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- a promising candidate for oral administration in drug formulations.
In addition to its oncological applications, research has also explored the antimicrobial properties of this compound and its derivatives. The structural features of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- have been found to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways. This has opened up avenues for developing novel antibiotics targeting resistant strains of bacteria.
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- involves multi-step organic reactions that highlight the synthetic versatility of heterocyclic systems. Key synthetic strategies include cyclocondensation reactions between hydrazines and α-haloketones or β-ketoesters, followed by functional group transformations such as fluorination and carboxylation. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production.
The pharmacokinetic properties of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- have been thoroughly investigated in preclinical studies. These studies indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the fluoro group appears to enhance oral bioavailability while reducing susceptibility to rapid clearance by metabolic pathways.
Preclinical toxicology studies have also been conducted to assess the safety profile of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-. Initial findings suggest that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further studies are needed to evaluate long-term safety and potential drug-drug interactions.
The development of 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro- as a lead compound for drug discovery underscores the importance of heterocyclic chemistry in modern pharmaceutical research. The unique structural features and functional properties of this compound make it a valuable scaffold for designing novel therapeutics with improved efficacy and safety profiles.
In conclusion,1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-(CAS No. 2090624-81-8) is a promising compound with significant potential in various therapeutic areas. Its structural versatility,functionalization possibilities,and favorable pharmacokinetic properties make it an attractive candidate for further development into novel pharmaceutical agents.
2090624-81-8 (1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-fluoro-) Related Products
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)



